

Evaluating the Specificity of Cyclapolin 9: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Cyclapolin 9

Cat. No.: B1669391

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For researchers and professionals in drug development, the precise evaluation of a compound's specificity is paramount to understanding its therapeutic potential and predicting off-target effects. This guide provides a comprehensive comparison of the Polo-like kinase 1 (PLK1) inhibitor, **Cyclapolin 9**, with other notable PLK1 inhibitors, supported by available experimental data and detailed methodologies.

Cyclapolin 9 has been identified as a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression, with a reported half-maximal inhibitory concentration (IC₅₀) of 500 nM.^{[1][2][3]} While described as being inactive against other kinases, a detailed quantitative analysis of its kinome-wide selectivity is not extensively available in the public domain.^{[1][2][3]} This guide aims to consolidate the existing data on **Cyclapolin 9** and compare its specificity profile with that of other well-characterized PLK1 inhibitors: BI 2536, Volasertib, and the multi-kinase inhibitor Rigosertib.

Comparative Analysis of PLK1 Inhibitor Specificity

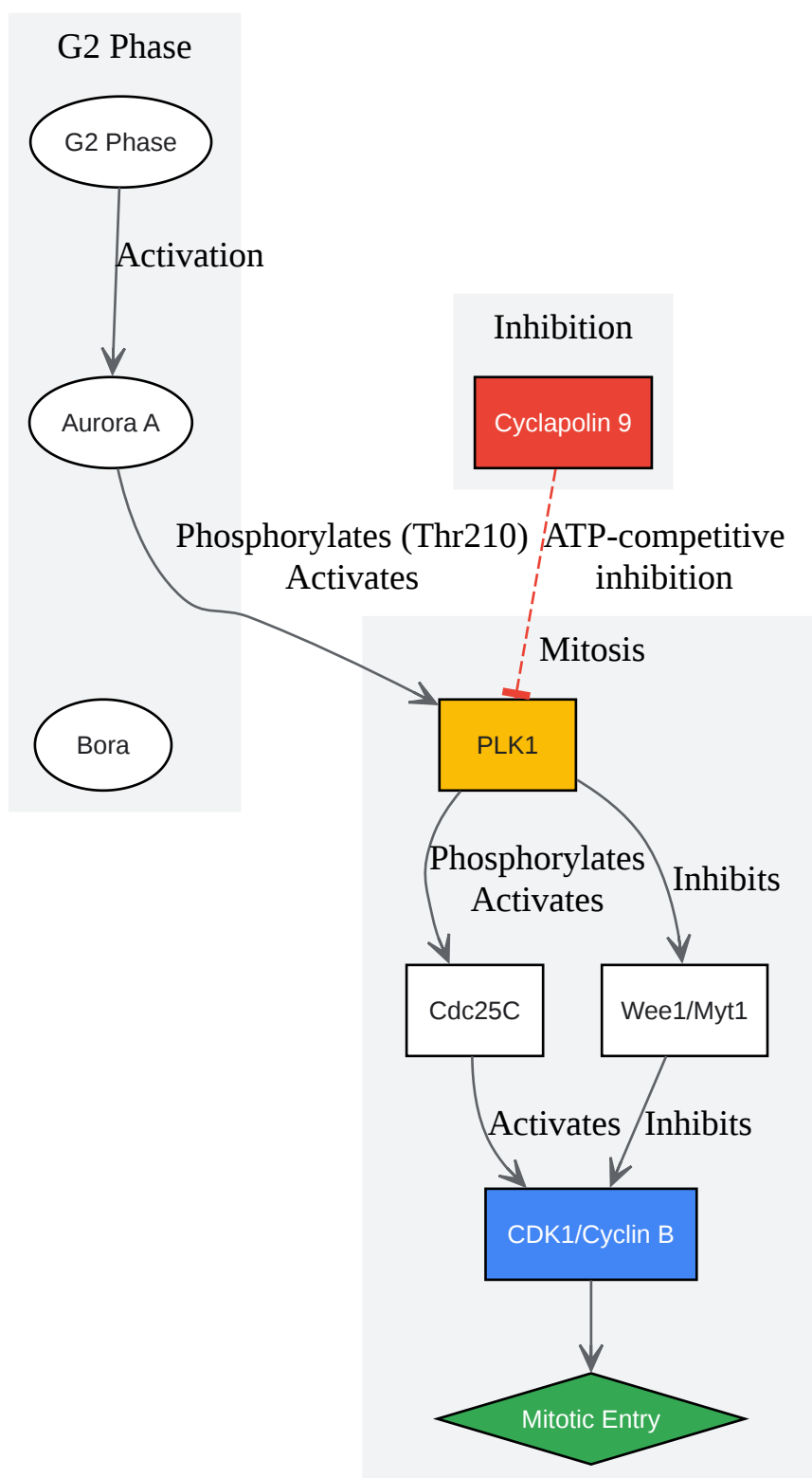
To provide a clear and objective comparison, the following table summarizes the inhibitory concentrations (IC₅₀) of **Cyclapolin 9** and its alternatives against PLK1 and other selected kinases. It is important to note the lack of broad-panel screening data for **Cyclapolin 9**, which limits a direct and comprehensive comparison of its selectivity.

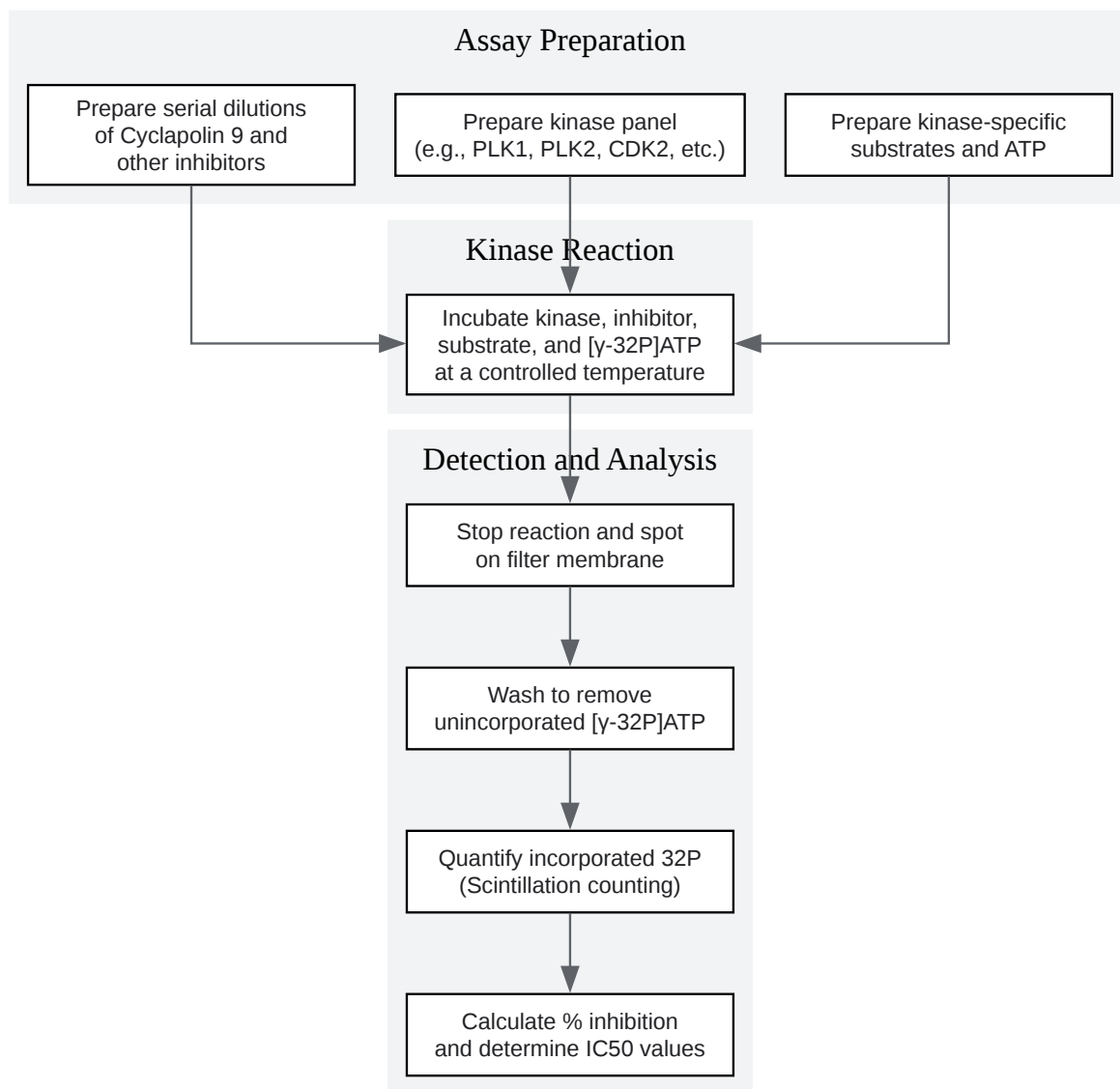
Inhibitor	Target Kinase	IC50 (nM)	Selectivity Notes
Cyclapolin 9	PLK1	500	Stated to be inactive against other kinases, but quantitative data from broad kinase screening is not readily available.[1][2][3]
BI 2536	PLK1	0.83	Also inhibits Bromodomain 4 (BRD4) with a dissociation constant (Kd) of 37 nM.[4] It demonstrates over 1000-fold selectivity against a panel of other tyrosine and serine/threonine kinases.[5]
PLK2	3.5 - 4.0		
PLK3	9		
Volasertib (BI 6727)	PLK1	0.87	Exhibits 6-fold and 65-fold greater selectivity against PLK2 and PLK3, respectively.[4]
Rigosertib (ON-01910)	PLK1	9	A non-ATP-competitive inhibitor that also inhibits the PI3K/Akt pathway.[4][6] It shows 30-fold greater selectivity against PLK2 and no activity towards PLK3.[3] Also inhibits

PDGFR, Flt1, BCR-ABL, Fyn, Src, and CDK1 with IC50 values ranging from 18-260 nM.[6]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of **Cyclapolin 9**'s action and the methodologies used for its evaluation, the following diagrams, created using the DOT language, illustrate the PLK1 signaling pathway and a typical experimental workflow for assessing kinase inhibitor specificity.





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